molecular formula C11H17NO4 B1326804 2,2-Dimethyl-3-(morpholin-4-ylcarbonyl)-cyclopropanecarboxylic acid CAS No. 167113-75-9

2,2-Dimethyl-3-(morpholin-4-ylcarbonyl)-cyclopropanecarboxylic acid

Cat. No.: B1326804
CAS No.: 167113-75-9
M. Wt: 227.26 g/mol
InChI Key: IZQAINKPAZRROJ-UHFFFAOYSA-N
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Description

2,2-Dimethyl-3-(morpholin-4-ylcarbonyl)-cyclopropanecarboxylic acid is a complex organic compound characterized by a cyclopropane ring substituted with a morpholine group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-3-(morpholin-4-ylcarbonyl)-cyclopropanecarboxylic acid typically involves multiple steps, starting from readily available precursors. One common method includes the following steps:

    Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through a cyclopropanation reaction, often using diazo compounds and alkenes under catalytic conditions.

    Introduction of the Morpholine Group: The morpholine group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the cyclopropane ring is replaced by morpholine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are carefully selected to maximize yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-3-(morpholin-4-ylcarbonyl)-cyclopropanecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other reduced forms. Typical reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: The morpholine group can participate in nucleophilic substitution reactions, allowing for the introduction of different substituents. Reagents such as alkyl halides and sulfonates are commonly used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Alkyl halides, sulfonates

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, depending on the nucleophile used.

Scientific Research Applications

2,2-Dimethyl-3-(morpholin-4-ylcarbonyl)-cyclopropanecarboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: Used in the development of new materials and as a precursor in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which 2,2-Dimethyl-3-(morpholin-4-ylcarbonyl)-cyclopropanecarboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions. The cyclopropane ring and morpholine group can influence the compound’s binding affinity and specificity, affecting various molecular pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Dimethyl-3-(1-pyrrolidinyl)propanal
  • N-Methyl-3-morpholin-4-ylpropan-1-amine dihydrochloride
  • 4-Morpholinepropanal, α,α-dimethyl-

Uniqueness

Compared to similar compounds, 2,2-Dimethyl-3-(morpholin-4-ylcarbonyl)-cyclopropanecarboxylic acid is unique due to its specific combination of a cyclopropane ring, morpholine group, and carboxylic acid functionality. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Biological Activity

2,2-Dimethyl-3-(morpholin-4-ylcarbonyl)-cyclopropanecarboxylic acid, with the CAS number 167113-75-9, is a cyclopropane derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a morpholine ring and a cyclopropane carboxylic acid moiety, suggesting possible interactions with various biological targets.

The molecular formula of this compound is C₁₁H₁₇NO₄, with a molecular weight of 227.26 g/mol. The compound exhibits properties typical of carboxylic acids and morpholine derivatives, which may influence its solubility and reactivity.

PropertyValue
Molecular FormulaC₁₁H₁₇NO₄
Molecular Weight227.26 g/mol
CAS Number167113-75-9
StructureChemical Structure

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound may exhibit antimicrobial activity. For instance, derivatives with a similar structure have been tested as potential adjuvants to antibiotics like colistin against resistant bacterial strains. The findings suggest that these compounds can enhance the efficacy of existing antibiotics by inhibiting specific bacterial enzymes involved in cysteine biosynthesis .

Inhibition of Enzymatic Activity

The compound has been investigated for its inhibitory effects on O-acetylserine sulfhydrylase (OASS), an enzyme critical in the biosynthesis of cysteine. In vitro studies demonstrated that certain derivatives of this compound can inhibit OASS-A and OASS-B isoforms effectively, indicating a potential therapeutic role in managing conditions associated with cysteine metabolism . The minimal inhibitory concentrations (MICs) were evaluated, showing promising results against various bacterial strains.

Case Studies

  • Synergistic Effects with Antibiotics : A study involving the use of this compound as an adjunct to colistin revealed that it could significantly lower the MIC values for resistant strains of Escherichia coli and Salmonella Typhimurium. The fractional inhibitory concentration (FIC) index indicated a synergistic effect when combined with colistin .
  • Cytotoxicity Assessment : In cytotoxicity assays, several derivatives were evaluated for their effects on eukaryotic cells. Compounds exhibiting low toxicity profiles were advanced for further testing due to their potential as therapeutic agents without significant adverse effects on human cells .

Properties

IUPAC Name

2,2-dimethyl-3-(morpholine-4-carbonyl)cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO4/c1-11(2)7(8(11)10(14)15)9(13)12-3-5-16-6-4-12/h7-8H,3-6H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZQAINKPAZRROJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C1C(=O)O)C(=O)N2CCOCC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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